molecular formula C12H18N2O3S B15143560 4-Methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-2-thiophenecarboxylic Acid-d7

4-Methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-2-thiophenecarboxylic Acid-d7

Cat. No.: B15143560
M. Wt: 277.39 g/mol
InChI Key: LUPKINKNYDFRIB-RDEKYTKOSA-N
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Description

Articaine related compound B-d7 is a deuterated derivative of Articaine related compound B. Articaine itself is a widely used local anesthetic in dentistry, known for its efficacy and rapid onset of action. The deuterated form, Articaine related compound B-d7, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Articaine due to the presence of deuterium atoms which can be traced more easily in analytical studies .

Preparation Methods

The preparation of Articaine related compound B-d7 involves several synthetic steps. The general synthetic route includes:

Industrial production methods for Articaine related compound B-d7 are designed to be efficient and scalable, avoiding rigorous reaction conditions and using readily available raw materials .

Chemical Reactions Analysis

Articaine related compound B-d7 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it back to its parent amine form.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Articaine related compound B-d7 has several scientific research applications:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Articaine in the body.

    Metabolic Pathway Analysis: Helps in tracing the metabolic pathways of Articaine due to the presence of deuterium atoms.

    Analytical Chemistry: Employed in mass spectrometry and other analytical techniques to improve the accuracy of detection and quantification.

    Biomedical Research: Investigated for its potential effects and interactions in various biological systems

Mechanism of Action

Articaine related compound B-d7 exerts its effects by blocking nerve conduction. It binds to the α-subunit of voltage-gated sodium channels within the inner cavity of the nerve, reducing sodium influx and preventing the initiation of action potentials. This leads to a temporary local numbness, making it effective as a local anesthetic .

Comparison with Similar Compounds

Articaine related compound B-d7 is unique due to its deuterated nature, which makes it particularly useful in research settings. Similar compounds include:

Articaine related compound B-d7 stands out due to its enhanced traceability in analytical studies, providing more detailed insights into the pharmacokinetics and metabolism of Articaine.

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

277.39 g/mol

IUPAC Name

3-[2-(1,1,2,2,3,3,3-heptadeuteriopropylamino)propanoylamino]-4-methylthiophene-2-carboxylic acid

InChI

InChI=1S/C12H18N2O3S/c1-4-5-13-8(3)11(15)14-9-7(2)6-18-10(9)12(16)17/h6,8,13H,4-5H2,1-3H3,(H,14,15)(H,16,17)/i1D3,4D2,5D2

InChI Key

LUPKINKNYDFRIB-RDEKYTKOSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(C)C(=O)NC1=C(SC=C1C)C(=O)O

Canonical SMILES

CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)O

Origin of Product

United States

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